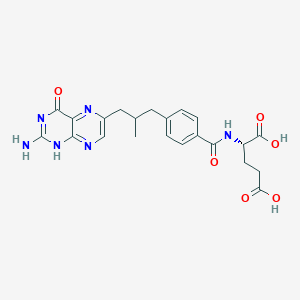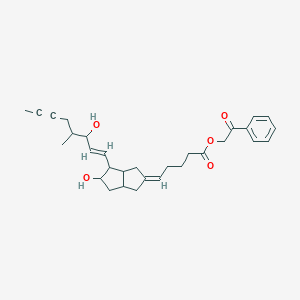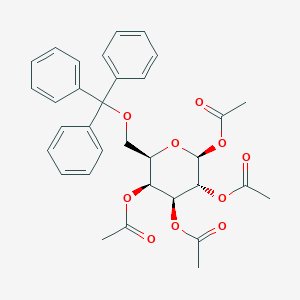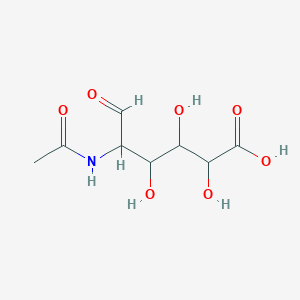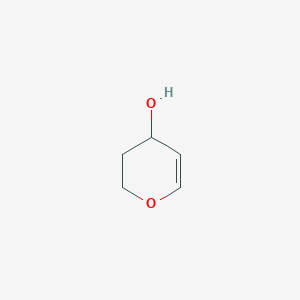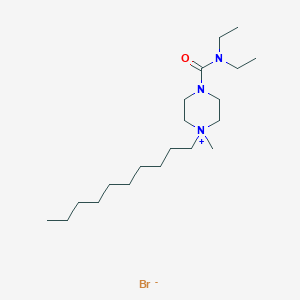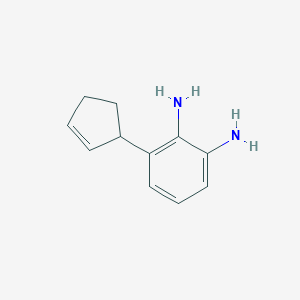
3-Cyclopent-2-en-1-ylbenzene-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopent-2-en-1-ylbenzene-1,2-diamine is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as CPBDA and has a molecular formula of C12H16N2.
Wirkmechanismus
The mechanism of action of CPBDA is not yet fully understood. However, it has been suggested that the compound may inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemische Und Physiologische Effekte
CPBDA has been found to exhibit a range of biochemical and physiological effects. In addition to its antitumor activity, the compound has also been found to exhibit anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of CPBDA is its potential as a novel anticancer agent. However, the compound also has limitations, including its low solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the research of CPBDA. One area of focus is the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of CPBDA and its potential applications in various fields, including medicinal chemistry and drug development.
Synthesemethoden
The synthesis of CPBDA can be achieved through a multistep process that involves the reaction of cyclopentadiene with maleic anhydride to form the Diels-Alder adduct. The adduct is then reacted with hydrazine hydrate to form the final product, CPBDA.
Wissenschaftliche Forschungsanwendungen
CPBDA has been the subject of several scientific studies due to its potential applications in various fields. One of the primary areas of research is in the field of medicinal chemistry, where CPBDA has been found to exhibit potent antitumor activity.
Eigenschaften
CAS-Nummer |
118489-58-0 |
|---|---|
Produktname |
3-Cyclopent-2-en-1-ylbenzene-1,2-diamine |
Molekularformel |
C11H14N2 |
Molekulargewicht |
174.24 g/mol |
IUPAC-Name |
3-cyclopent-2-en-1-ylbenzene-1,2-diamine |
InChI |
InChI=1S/C11H14N2/c12-10-7-3-6-9(11(10)13)8-4-1-2-5-8/h1,3-4,6-8H,2,5,12-13H2 |
InChI-Schlüssel |
OOJXOIZLGHKGLP-UHFFFAOYSA-N |
SMILES |
C1CC(C=C1)C2=C(C(=CC=C2)N)N |
Kanonische SMILES |
C1CC(C=C1)C2=C(C(=CC=C2)N)N |
Synonyme |
1,2-Benzenediamine, 3-(2-cyclopenten-1-yl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



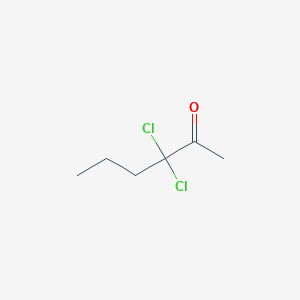

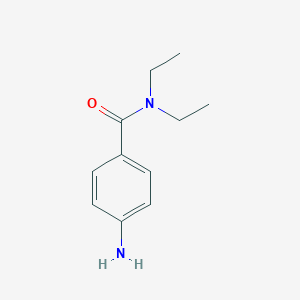
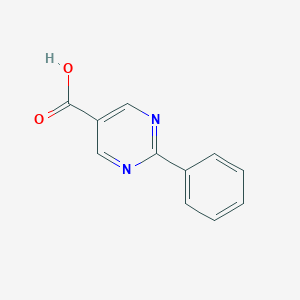
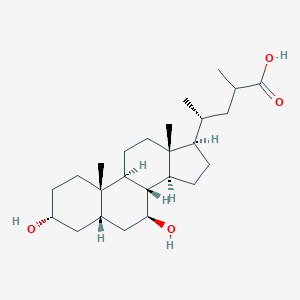
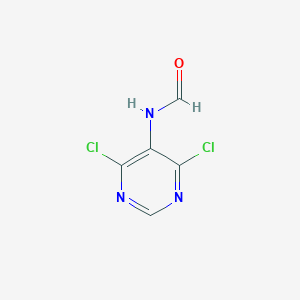
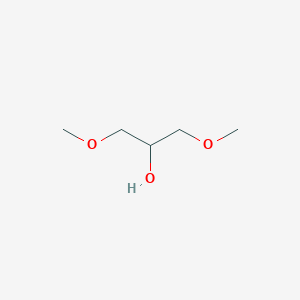
![S-[4-[(2-aminoethylamino)sulfanylcarbonylamino]anilino] N-[2-[[2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetyl]amino]ethyl]carbamothioate](/img/structure/B53715.png)
